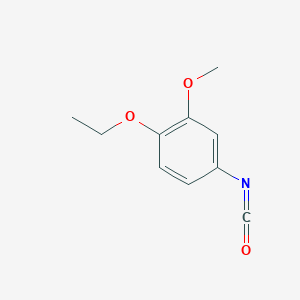

1-Ethoxy-4-isocyanato-2-methoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Ethoxy-4-isocyanato-2-methoxybenzene” is a chemical compound with the empirical formula C10H11NO3 . It has a molecular weight of 193.20 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string of “1-Ethoxy-4-isocyanato-2-methoxybenzene” isCCOC(C=C1)=C(OC)C=C1N=C=O . The InChI is 1S/C10H11NO3/c1-3-14-9-5-4-8(11-7-12)6-10(9)13-2/h4-6H,3H2,1-2H3 . Physical And Chemical Properties Analysis

The empirical formula of “1-Ethoxy-4-isocyanato-2-methoxybenzene” is C10H11NO3 . It has a molecular weight of 193.20 .Scientific Research Applications

Electrosynthesis and Characterization of Polymers

Polymer Synthesis

Research on methoxybenzene derivatives, such as the electrosynthesis of polymers from 1-methoxy-4-ethoxybenzene, reveals applications in creating new materials with potential electronic or photovoltaic uses. These materials, characterized by their solubility and electrochemical properties, suggest that derivatives of methoxybenzene could serve as building blocks for conducting polymers or materials with unique optical properties (T. Moustafid et al., 1991).

Catalysis and Organic Synthesis

Catalytic Conversion

Studies on the conversion of anisole (methoxybenzene) to gasoline-range molecules using bifunctional catalysts highlight the role of methoxybenzene derivatives in catalytic processes. This suggests applications in biomass conversion, renewable energy sources, and the production of chemicals and fuels from lignin-derived compounds (Xinli Zhu et al., 2011).

Environmental and Green Chemistry

Electrochemical Reduction

The electrochemical reduction of methoxychlor, a methoxybenzene-based pesticide, at carbon and silver cathodes, illustrates the potential for using derivatives of methoxybenzene in environmental remediation and green chemistry applications. Such processes could be relevant for detoxifying or recycling aromatic compounds in an eco-friendly manner (C. M. McGuire et al., 2016).

Photochemistry and Light-Responsive Materials

Photoswitching without UV Light

A study on azobenzene derivatives shows that substituting ortho positions with methoxy groups allows for photoswitching with visible light instead of UV, indicating potential applications in developing light-responsive materials that are safer for biological systems. This could imply that 1-Ethoxy-4-isocyanato-2-methoxybenzene might be utilized in designing new photoswitchable molecules or materials sensitive to specific light wavelengths (Andrew A. Beharry et al., 2011).

Mechanism of Action

Target of Action

Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .

Biochemical Pathways

The reaction of isocyanates with biological molecules could potentially disrupt normal cellular processes .

Pharmacokinetics

The physical properties such as its predicted melting point of 4315° C and boiling point of 2859° C at 760 mmHg suggest that it is a solid at room temperature and has low volatility .

properties

IUPAC Name |

1-ethoxy-4-isocyanato-2-methoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-3-14-9-5-4-8(11-7-12)6-10(9)13-2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIPTCZQJWWAKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N=C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[4-(4-Ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2723126.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2723127.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide](/img/structure/B2723129.png)